molecular formula C12H12Br2ClNO4 B1432131 Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate CAS No. 748788-39-8

Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate

Cat. No.: B1432131
CAS No.: 748788-39-8
M. Wt: 429.49 g/mol
InChI Key: DSGQFQSRBCHDNU-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate (CAS 748788-39-8) is a halogen-rich benzoate derivative with the molecular formula C₁₂H₁₂Br₂ClNO₄ and a molecular weight of 429.49 g/mol . Structurally, it features a benzene ring substituted with:

  • A methyl ester group at position 1,
  • An acetamido group at position 4,
  • Bromine atoms at positions 3 and on the ethoxy side chain (2-(2-bromoethoxy)),
  • Chlorine at position 5 .

This compound is notable for its role as an intermediate in synthesizing prucalopride, a selective serotonin 5-HT₄ receptor agonist used to treat gastrointestinal motility disorders .

Properties

IUPAC Name

methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2ClNO4/c1-6(17)16-10-8(15)5-7(12(18)19-2)11(9(10)14)20-4-3-13/h5H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGQFQSRBCHDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1Br)OCCBr)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136300
Record name Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester
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Molecular Weight

429.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748788-39-8
Record name Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=748788-39-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chloro-, methyl ester
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Preparation Methods

Detailed Preparation Steps and Reaction Conditions

Step Reaction Type Reagents and Conditions Notes
1. Halogenation Aromatic halogenation Bromine (Br₂), Chlorine (Cl₂) or N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS) in solvents like DMF, temperature controlled (−10°C to 20°C) Selective halogenation at positions 3 (Br) and 5 (Cl) on the benzoate ring.
2. Acetylation Acetamido group formation Acetic anhydride (CH₃CO)₂O or acetyl chloride (CH₃COCl), base catalysts, aprotic solvents Converts amino group to acetamido, protecting against side reactions.
3. Etherification Nucleophilic substitution 2-bromoethanol (BrCH₂CH₂OH), base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), polar aprotic solvents like DMF or DCM Introduces 2-(2-bromoethoxy) substituent via SN2 reaction; phase-transfer catalysts may be used to improve yield.

Reaction Mechanisms and Optimization Strategies

  • Halogenation: Utilizes electrophilic aromatic substitution. NBS and NCS are preferred for regioselective bromination and chlorination, respectively, under mild conditions to minimize polyhalogenation.
  • Acetylation: The amino group is acetylated to form the acetamido moiety, enhancing the compound’s stability and modulating reactivity.
  • Etherification: The 2-bromoethoxy substituent is introduced by reacting the phenolic hydroxyl intermediate with 2-bromoethanol under basic conditions, favoring substitution over elimination.

Optimization includes:

  • Use of protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during etherification.
  • Adjusting base strength and solvent polarity to maximize substitution efficiency.
  • Employing phase-transfer catalysts to enhance bromide ion availability.

Industrial Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems are employed to improve yield, reproducibility, and safety. Reaction parameters such as temperature, reagent stoichiometry, and reaction time are optimized to minimize impurities and maximize purity.

Data Table: Stock Solution Preparation (Molarity and Volume Calculations)

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 2.3284 mL 11.642 mL 23.284 mL
5 mM Solution 0.4657 mL 2.3284 mL 4.6568 mL
10 mM Solution 0.2328 mL 1.1642 mL 2.3284 mL

Note: Molecular weight = 429.49 g/mol used for calculations.

Research Findings and Case Studies

  • Case Study 1: Prucalopride Synthesis
    The compound serves as a key intermediate. Optimized halogenation and etherification steps resulted in improved yields and purity, critical for pharmaceutical-grade material.

  • Case Study 2: Antimicrobial Activity Screening
    Preliminary studies indicate potential antimicrobial properties, suggesting that halogen substituents contribute to bioactivity. This opens avenues for derivative synthesis and biological testing.

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Key Differences Applications
Methyl 4-Amino-2-(2-Bromoethoxy)-5-Chlorobenzoate C₁₀H₁₀BrClNO₃ Lacks acetamido group and 3-bromo substituent Intermediate in prucalopride synthesis
Methyl 4-Acetamido-3-Bromo-5-Chloro-2-Hydroxybenzoate C₁₀H₉BrClNO₄ Hydroxyl group replaces 2-bromoethoxy Different reactivity and solubility
Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate C₁₁H₁₂ClNO₄ Methoxy substituent instead of bromoethoxy, no bromine atoms Used in structure-activity relationship studies

Notes on Related Preparation Methods

  • Chlorination of methyl 4-acetamido-2-methoxybenzoate using N-chlorosuccinimide in DMF at 45–60°C yields methyl 4-acetamido-5-chloro-2-methoxybenzoate with high purity and yield (~78%).
  • Acetylation reagents include acetic anhydride or acetyl chloride, with acetic anhydride preferred for safety and environmental reasons.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or modify functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups or degradation of the compound.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction may lead to the removal of halogen atoms.

Scientific Research Applications

Chemical Synthesis

Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly prucalopride, a medication for chronic constipation. The synthesis involves several steps, including halogenation, acetylation, and etherification:

StepReaction TypeReagents Used
HalogenationIntroduction of bromine/chlorineBr₂, Cl₂
AcetylationFormation of acetamido groupAcetic anhydride or acetyl chloride
EtherificationIntroduction of bromoethoxy group2-bromoethanol with K₂CO₃

Biological Applications

Research has indicated that this compound exhibits potential biological activity, which is crucial for its role in drug development.

Antimicrobial Properties

Studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Anticancer Activity

Preliminary findings indicate that this compound could interact with specific molecular targets involved in cancer pathways. Further research is needed to elucidate its mechanism of action and efficacy.

Pharmaceutical Applications

As an impurity profiling agent for prucalopride, this compound is essential for ensuring the quality and safety of pharmaceutical formulations. It is utilized in:

  • Quality Control : Monitoring impurities during the synthesis of prucalopride.
  • Regulatory Compliance : Assisting in the filing of Abbreviated New Drug Applications (ANDA) with the FDA.

Industrial Applications

In addition to its pharmaceutical uses, this compound serves as a precursor in the production of specialty chemicals and materials.

Case Study 1: Synthesis of Prucalopride

A study demonstrated the efficiency of using this compound as a key intermediate in synthesizing prucalopride. The reaction conditions were optimized to enhance yield and purity, affirming the compound's significance in pharmaceutical chemistry.

Case Study 2: Antimicrobial Testing

In vitro tests conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial activity, suggesting potential therapeutic applications in treating infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, contributing to its overall effect.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s unique substituent pattern distinguishes it from analogs. Below is a detailed comparison with three closely related derivatives:

Methyl 4-Amino-2-(2-Bromoethoxy)-5-Chlorobenzoate (CAS N/A)

  • Molecular Formula: C₁₀H₁₀BrClNO₃
  • Molecular Weight : 306.55 g/mol
  • Key Differences: Lacks the acetamido group at position 4 (replaced by an amino group). Missing the bromine at position 3.
  • Applications : Serves as a precursor in prucalopride synthesis but exhibits reduced steric hindrance and altered reactivity due to the absence of the 3-bromo and acetamido groups .

Methyl 4-Acetamido-3-Bromo-5-Chloro-2-Hydroxybenzoate (CAS 232941-14-9)

  • Molecular Formula: C₁₀H₉BrClNO₄
  • Molecular Weight : 322.54 g/mol
  • Key Differences :
    • Replaces the 2-(2-bromoethoxy) group with a hydroxyl group at position 2.
    • Simpler structure with fewer halogen atoms.
  • Properties: Higher density (1.725 g/cm³) and lower molecular weight compared to the target compound.

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate (CAS N/A)

  • Molecular Formula: C₁₁H₁₂ClNO₄
  • Molecular Weight : 257.67 g/mol
  • Key Differences: Substitutes methoxy for 2-bromoethoxy at position 2. No bromine atoms, reducing halogen-related toxicity.
  • Applications : Used in studies exploring structure-activity relationships (SAR) of benzoate derivatives, highlighting the role of halogens in bioactivity .

Data Table: Structural and Physical Properties Comparison

Property Target Compound Methyl 4-Amino-2-(2-Bromoethoxy)-5-Chlorobenzoate Methyl 4-Acetamido-3-Bromo-5-Chloro-2-Hydroxybenzoate Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate
CAS No. 748788-39-8 N/A 232941-14-9 N/A
Molecular Formula C₁₂H₁₂Br₂ClNO₄ C₁₀H₁₀BrClNO₃ C₁₀H₉BrClNO₄ C₁₁H₁₂ClNO₄
Molecular Weight (g/mol) 429.49 306.55 322.54 257.67
Key Substituents 3-Br, 2-(2-Br-ethoxy), 4-NHAc 2-(2-Br-ethoxy), 4-NH₂ 3-Br, 2-OH, 4-NHAc 2-OMe, 4-NHAc
Boiling Point (°C) Not reported Not reported 421.7 Not reported
Density (g/cm³) Not reported Not reported 1.725 Not reported

Research Findings and Functional Implications

  • Reactivity : The 2-bromoethoxy group in the target compound facilitates nucleophilic substitution reactions, a feature absent in the hydroxy and methoxy analogs .
  • Synthetic Utility : The target compound’s halogen density makes it a versatile intermediate for further functionalization, whereas the methoxy analog is more stable but less reactive .

Notes on Discrepancies and Limitations

  • Molecular Formula Conflict: cites the formula as C₁₅H₁₄Br₂ClNO₄, conflicting with the CAS-registered C₁₂H₁₂Br₂ClNO₄ . The latter is confirmed via authoritative supplier data .
  • Hazard Data : Pharos lists hazard assessments for the target compound, but detailed toxicity profiles require proprietary access .

Biological Activity

Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate, also known as Prucalopride Impurity, is a chemical compound with the molecular formula C12H12Br2ClNO4C_{12}H_{12}Br_2ClNO_4 and a molecular weight of 429.49 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of prucalopride, a medication used to treat chronic constipation. Understanding its biological activity is crucial for assessing its potential therapeutic implications and safety profile.

Chemical Structure

The structure of this compound includes multiple halogen substituents and an acetamido group, which may influence its biological interactions. The presence of bromine and chlorine atoms can enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Pharmacological Properties

Toxicological Profile

The safety data indicates that the compound may pose certain risks:

  • Hazard Statements : It has been classified under GHS07 with warnings related to skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
  • Precautionary Measures : Users are advised to avoid contact with skin and eyes and to use appropriate personal protective equipment when handling the compound .

Synthesis and Impurity Analysis

Research has focused on the synthesis pathways of prucalopride and its impurities, including this compound. A study published in the Journal of Organic Chemistry detailed synthetic routes that yield this compound as a byproduct during the production of prucalopride .

Efficacy Studies

Although specific efficacy studies on this compound are scarce, investigations into prucalopride have shown significant improvements in bowel movement frequency among patients with chronic constipation . The implications of impurities like this compound on the overall therapeutic efficacy remain an area for further research.

Comparative Analysis

PropertyThis compoundPrucalopride
Molecular FormulaC12H12Br2ClNO4C18H22ClN3O3S
Molecular Weight429.49 g/mol396.89 g/mol
Mechanism of ActionSerotonin receptor agonist (impurity)Selective serotonin receptor agonist
Therapeutic UseIntermediate in prucalopride synthesisTreatment for chronic constipation
Safety ClassificationGHS07 (Warning)Generally well-tolerated

Q & A

Basic Question: What are the critical considerations for designing a synthesis route for Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate?

Methodological Answer:

  • Stepwise Functionalization : Begin with esterification of the benzoic acid core, followed by sequential halogenation (bromination/chlorination) and acetamido group introduction. Use regioselective bromination agents like NBS (N-bromosuccinimide) to minimize side reactions .
  • Protecting Groups : Protect reactive hydroxyl or amino groups during bromoethyl ether formation. For example, use tert-butyldimethylsilyl (TBS) groups to prevent undesired alkylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, as noted in analogous bromoethylation reactions .

Advanced Question: How can researchers address low yields during the introduction of the 2-bromoethoxy substituent?

Methodological Answer:

  • Mechanistic Analysis : Evaluate competing elimination pathways (e.g., dehydrohalogenation) using kinetic studies. Adjust base strength (e.g., Cs₂CO₃ over K₂CO₃) to favor substitution over elimination .
  • Catalytic Optimization : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve bromide ion availability in biphasic systems .
  • Byproduct Characterization : Use LC-MS or GC-MS to identify side products (e.g., di-brominated derivatives) and refine stoichiometry .

Structural Characterization

Basic Question: Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., acetamido at C4, bromoethoxy at C2). Compare chemical shifts with similar benzoates (δ ~2.1 ppm for acetamido methyl ).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 322.54 (C₁₀H₉BrClNO₄) .
  • Elemental Analysis : Validate halogen content (Br, Cl) via combustion analysis .

Advanced Question: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:

  • Solvent Effects : Re-run experiments in deuterated DMSO to assess hydrogen bonding or aggregation .
  • Dynamic NMR : Perform variable-temperature NMR to identify conformational exchange in the bromoethoxy chain .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related brominated benzoates .

Reactivity and Stability

Basic Question: What factors influence the hydrolytic stability of the methyl ester group under physiological conditions?

Methodological Answer:

  • pH-Dependent Studies : Monitor ester hydrolysis via HPLC at pH 7.4 (simulated physiological conditions). Use borate buffers to stabilize reactive intermediates .
  • Steric Effects : Compare hydrolysis rates with analogs lacking bulky substituents (e.g., 4-acetamido vs. 4-nitro groups) .

Advanced Question: How does the bromoethoxy group affect regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • Electrophilicity Mapping : Use DFT calculations to predict electron-deficient positions (e.g., C3 bromine directs NAS to C5 chlorine) .
  • Competitive Experiments : React with amines (e.g., piperidine) to quantify substitution at C5 vs. C3. Monitor via ¹H NMR .

Biological Activity

Basic Question: What structural features suggest potential pharmaceutical applications for this compound?

Methodological Answer:

  • Functional Group Analysis : The acetamido group mimics peptide bonds for target binding; bromine/chlorine enhance lipophilicity and metabolic stability .
  • In Silico Screening : Dock the compound into protease or kinase active sites using software like AutoDock Vina .

Advanced Question: How can the compound be modified to enhance antibacterial activity while reducing cytotoxicity?

Methodological Answer:

  • SAR Studies : Synthesize analogs replacing bromoethoxy with methoxy or ethoxy groups. Test against Gram-positive/negative bacteria .
  • Cytotoxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to correlate substituent size/charge with toxicity .

Safety and Handling

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles due to halogen reactivity. Use fume hoods for weighing/purification .
  • Thermal Stability : Avoid temperatures >200°C (flash point: 208.8°C) to prevent decomposition .

Advanced Question: How should researchers mitigate risks from brominated byproducts during synthesis?

Methodological Answer:

  • Waste Stream Analysis : Test for residual brominated contaminants (e.g., 2-bromoethanol) using ion chromatography .
  • Neutralization Protocols : Treat reaction quench solutions with Na₂S₂O₃ to reduce Br₂ formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate
Reactant of Route 2
Methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate

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